

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid stability and storage conditions.

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Compound of Interest

Compound Name: (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

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Technical Support Center: (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Welcome to the technical support center for **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** (CAS No. 874460-01-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and effective use of this reagent. We will address common challenges and provide troubleshooting strategies to ensure the success of your experiments.

Section 1: Product Specifications and Recommended Handling

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form critical carbon-carbon bonds in complex molecules.^[1] Understanding its fundamental properties is the first step toward successful application.

Property	Value	Source(s)
CAS Number	874460-01-2	[2]
Molecular Formula	C ₁₅ H ₁₆ BNO ₃	[2][3]
Molecular Weight	269.10 g/mol	[2]
Appearance	Typically a solid	[4]
Purity	≥97-98%	[2][5]
Recommended Storage	2-8°C, sealed in a dry environment	[1][2]
Shipping Condition	Room temperature (continental US)	[2]

Section 2: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common inquiries regarding the handling and long-term stability of **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**.

Q1: What are the optimal long-term storage conditions for this boronic acid?

A1: For optimal stability, **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** should be stored at 2-8°C in a tightly sealed container.[1][2] The key to preventing degradation is rigorous exclusion of moisture and air. Boronic acids are known to be hygroscopic, and moisture can initiate degradation pathways.[6] We recommend storing the container inside a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen) for maximum shelf life. While the product may be shipped at room temperature, long-term storage should be under refrigerated and dry conditions.[2]

Q2: I opened my container of **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**, and the solid appears sticky or oily. Has it decomposed?

A2: Not necessarily. This physical change is a well-documented characteristic of many boronic acids. It is often due to the formation of a boroxine, which is a cyclic trimer anhydride formed by

the intermolecular dehydration of three boronic acid molecules.[6] This process can cause the material to appear oily or clumpy. For many applications, particularly Suzuki-Miyaura couplings, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can often be used directly.[6] However, this transformation does alter the molecular weight, which can affect reaction stoichiometry. If precise molar equivalents are critical, it is advisable to assess the purity of the reagent before use.

Q3: What are the primary chemical degradation pathways I should be aware of?

A3: There are two principal degradation pathways for boronic acids that can impact the outcome of your experiments:

- **Protodeboronation:** This is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7] This reaction is often facilitated by the presence of water (which acts as a proton source), strong bases, and elevated temperatures.[6][7] Essentially, this pathway consumes your starting material, reducing the yield of your desired product.[7]
- **Oxidative Degradation:** The boronic acid group can be susceptible to oxidation, which can also lead to the cleavage of the C-B bond.[8] This is why excluding air during storage and reactions is critical. In some cases, the presence of transition metals like copper can accelerate this degradation.[9]

Q4: Can I use standard plastic or glass containers for storing this reagent?

A4: Yes, both high-quality glass and chemically resistant plastics like high-density polyethylene (HDPE) or polypropylene are suitable for storing boronic acids.[10] The most critical factor is not the material itself but the quality of the seal. Ensure the container is tightly closed to prevent moisture and air ingress.[10][11][12]

Section 3: Troubleshooting Guide for Experimental Applications

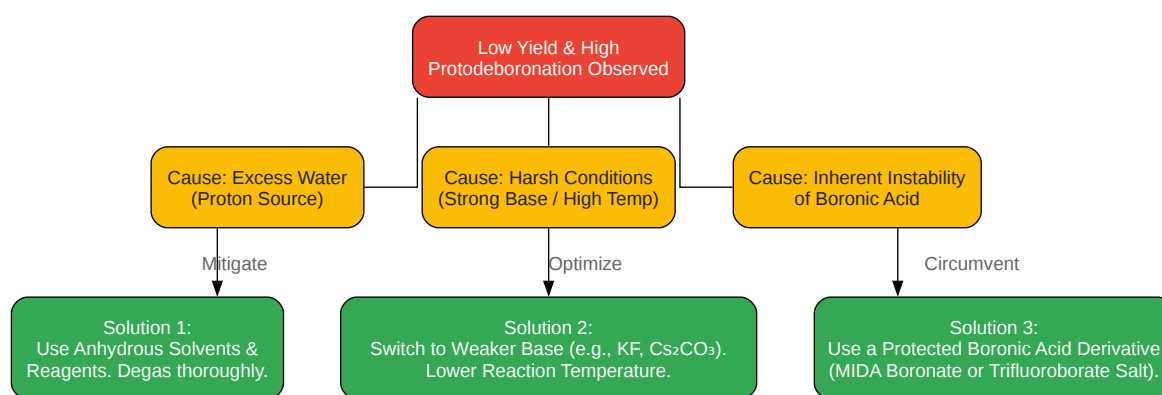
This guide provides solutions to common problems encountered when using **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem 1: My Suzuki-Miyaura coupling reaction has a low or zero yield.

Potential Cause	Explanation & Troubleshooting Steps
Poor Reagent Quality	The boronic acid may have degraded due to improper storage. Solution: Confirm the purity of your boronic acid. If degradation is suspected, consider using a fresh batch. For particularly sensitive reactions, using a more stable derivative like a pinacol ester or a MIDA boronate can circumvent stability issues. [6] [13]
Suboptimal Reaction Conditions	The choice of base, solvent, and temperature is critical. A base that is too strong or temperatures that are too high can accelerate protodeboronation. [6] [7] Solution: Screen different bases; weaker bases like cesium carbonate (Cs_2CO_3) or potassium fluoride (KF) are often effective while minimizing side reactions. [7] If possible, lower the reaction temperature. Ensure your solvents are anhydrous. [7]
Ineffective Catalyst System	The palladium catalyst and ligand combination may not be suitable for your specific substrates. Solution: Ensure your palladium source is active (Pd(0) is the active catalytic species). Deoxygenate all reaction components thoroughly, as oxygen can deactivate the catalyst. [6] Consider screening different phosphine ligands, as some can paradoxically increase the rate of protodeboronation. [7]
Presence of Water	Water can be a major contributor to protodeboronation, especially under basic conditions. [7] Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. While some Suzuki protocols call for a small amount of water as a co-solvent, its quantity should be carefully controlled. [14]

Problem 2: I am observing a significant amount of a byproduct corresponding to the protodeboronated starting material.

This is a classic sign of protodeboronation. The workflow diagram below provides a systematic approach to addressing this issue.



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Caption: Troubleshooting workflow for protodeboronation.

Explanation of Solutions:

- Anhydrous Conditions: Minimizing the primary proton source is the most direct way to suppress protodeboronation.[7]
- Milder Conditions: Reducing the reaction temperature and using a weaker base slows the kinetics of the undesired protonolysis reaction relative to the desired cross-coupling.[6][7]

- Protected Derivatives: Using a protected form, such as an N-methyliminodiacetic acid (MIDA) boronate, provides a "slow-release" of the boronic acid under the reaction conditions. [15] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing its opportunity to decompose. [15] Potassium trifluoroborate salts are another air-stable alternative. [14][16]

Section 4: Protocol - General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for using **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**. It incorporates best practices to minimize common side reactions.

Objective: To couple **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** with an aryl halide.

Materials:

- (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**
- Aryl Halide (e.g., Aryl Bromide)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 or Cs_2CO_3)
- Anhydrous Solvent (e.g., Dioxane, Toluene, or DME, often with a small amount of water)
- Inert Gas (Argon or Nitrogen)

Procedure:

- Vessel Preparation: Place a stir bar into a reaction flask and dry the flask thoroughly under vacuum with a heat gun. Allow to cool to room temperature under an inert atmosphere.
- Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq), **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** (1.2-1.5 eq), and the base (2.0-3.0 eq).

- Catalyst Addition: Add the palladium catalyst (1-5 mol%).
- Inerting the Vessel: Seal the reaction vessel. Evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.[6]
- Solvent Addition: Add the degassed solvent system via syringe. If a co-solvent of water is used, ensure it has also been degassed.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

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